N-(p-Tolyl)-1-naphthylamine
Description
Overview of N-Aryl Naphthylamines in Contemporary Chemistry
N-Aryl naphthylamines represent a significant class of aromatic amines that include derivatives of naphthalene (B1677914). wjpmr.com These compounds are integral building blocks in the synthesis of a wide array of organic molecules. wjpmr.com Their utility spans pharmaceuticals, materials science, and the development of dyes and pigments. wjpmr.comresearchgate.net The formation of the carbon-nitrogen (C-N) bond is a key step in their synthesis, with transition metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Ullmann reactions being pivotal methods. wjpmr.comnih.gov These reactions have been refined to allow for the coupling of various aryl halides with naphthylamines, offering a versatile route to a diverse range of N-aryl naphthylamine structures. wjpmr.commdpi.com
In materials science, N-aryl naphthylamines are investigated for their electronic and photophysical properties. They are used as components in organic light-emitting diodes (OLEDs), where they can function as hole-transporting materials or as part of thermally activated delayed fluorescence (TADF) emitters. researchgate.netmdpi.com The extended π-system of the naphthalene moiety, combined with the electronic influence of the N-aryl substituent, allows for the tuning of their properties for specific applications. rsc.org
Historical Context of N-(p-Tolyl)-1-naphthylamine and its Analogs
The study of aromatic amines dates back to the 19th century, with the rise of the synthetic dye industry. nih.gov Early investigations were often focused on the synthesis and reactivity of simple aromatic amines like aniline (B41778) and its derivatives. wjpmr.com Naphthylamines, as derivatives of naphthalene, also became important intermediates in the production of azo dyes. imrpress.com
The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of N-aryl amines. The Ullmann condensation, first reported in the early 1900s, was an early example of a copper-catalyzed C-N bond formation. acs.org However, the breakthrough came with the development of palladium-catalyzed methods, such as the Buchwald-Hartwig amination, in the 1990s. mdpi.comresearchgate.net These methods provided highly efficient and general routes for the synthesis of a wide variety of N-aryl amines, including this compound, under milder conditions. wjpmr.comnih.gov These advancements have been crucial for exploring the applications of these compounds in modern chemical research.
Significance of the this compound Structural Motif in Organic Synthesis and Materials Science
The this compound structural motif is significant due to the combination of the properties of the 1-naphthylamine (B1663977) and the p-tolyl group. The naphthalene core provides a large, rigid, and electron-rich aromatic system, which is beneficial for applications in materials science, such as in the development of semiconductors and organic light-emitting diodes (OLEDs). chemscene.com
In organic synthesis, the this compound structure serves as a versatile building block. The amine linkage can be further functionalized, and the aromatic rings can undergo various substitution reactions, allowing for the creation of more complex molecules. For instance, N-aryl-naphthylamines have been identified as inhibitors of the interaction between HIV integrase and the cofactor LEDGF/p75. researchgate.netnih.gov
The p-tolyl group, a methyl-substituted phenyl ring, influences the electronic properties and solubility of the molecule. The methyl group is electron-donating, which can affect the reactivity of the aromatic system. Furthermore, the steric bulk of the p-tolyl group can play a role in directing the conformation of the molecule and influencing its packing in the solid state, which is a critical factor in the performance of organic electronic materials.
The synthesis of this compound is most efficiently achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, for example, provides a high-yield route by reacting 1-naphthylamine with a p-tolyl halide in the presence of a palladium catalyst. Traditional methods like nucleophilic aromatic substitution are also viable but may require harsher conditions.
| Property | Value |
| Molecular Formula | C₁₇H₁₅N |
| Molecular Weight | 233.31 g/mol |
| Melting Point | 78-79 °C cas.org |
| CAS Registry Number | 634-43-5 cas.org |
| Appearance | Powder lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methylphenyl)naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N/c1-13-9-11-15(12-10-13)18-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYRKFWBKGQTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70284552 | |
| Record name | N-(p-Tolyl)-1-naphthylamine | |
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Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-43-5 | |
| Record name | N-(4-Methylphenyl)-1-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-p-Tolyl-1-naphthylamine | |
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| Record name | N-(p-Tolyl)-1-naphthylamine | |
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| Record name | N-(p-Tolyl)-1-naphthylamine | |
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Synthetic Methodologies for N P Tolyl 1 Naphthylamine
Direct Amination Approaches for N-(p-Tolyl)-1-naphthylamine Synthesis
Direct amination involves the formation of a carbon-nitrogen bond between a naphthalene (B1677914) moiety and a p-tolyl group. This can be accomplished through catalytic or non-catalytic means, often involving the coupling of a naphthyl derivative with p-toluidine (B81030) or a related compound.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl amines. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for forming C-N bonds. researchgate.net This strategy can be applied to the synthesis of this compound by coupling a naphthyl precursor with an amine. The general reaction involves an aryl halide or triflate and an amine in the presence of a palladium catalyst and a strong base.
Potential Buchwald-Hartwig Pathways:
Path A: Reaction of 1-halonaphthalene (e.g., 1-bromonaphthalene) with p-toluidine.
Path B: Reaction of 1-naphthylamine (B1663977) with a p-tolyl halide (e.g., 4-iodotoluene).
The effectiveness of this reaction relies heavily on the choice of ligand attached to the palladium catalyst. researchgate.net Other catalytic systems, such as those based on copper (Ullmann condensation) or nickel, have also been developed for C-N bond formation and could be adapted for this synthesis. researchgate.netmdpi.com
Furthermore, direct C-H amination has emerged as a significant strategy. Research has demonstrated the regioselective amination of 1-naphthylamine derivatives using various metal catalysts, including silver and palladium, to install an amino group at specific positions on the naphthalene ring. mdpi.comnih.gov Another catalytic approach involves the high-temperature reaction of 1-naphthylamine with an aniline (B41778) derivative in the presence of an acid catalyst. For the analogous compound N-phenyl-1-naphthylamine, yields of up to 91% have been achieved by reacting 1-naphthylamine and aniline with catalytic amounts of p-toluenesulfonic acid at 230-250°C. google.com
| Methodology | Reactants | Catalyst/Reagents | Key Features | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 1-Halonaphthalene + p-Toluidine | Palladium complex, Base, Ligand | Highly versatile method for C-N bond formation. | researchgate.net |
| Acid-Catalyzed Condensation | 1-Naphthylamine + Aniline (for N-phenyl derivative) | p-Toluenesulfonic acid or Iodine | High-temperature reaction, yields up to 91%. | google.com |
| Direct C-H Amination | 1-Naphthylamine derivative + Aminating Agent | Silver (I) or Palladium catalysts | Regioselective functionalization of the naphthalene core. | mdpi.comnih.gov |
While many direct amination methods rely on catalysts, some syntheses can proceed under thermal conditions without a metallic catalyst, although these often require harsh conditions. The synthesis of N-phenyl-1-naphthylamine has been achieved by heating aniline and 1-naphthylamine in the presence of catalytic iodine at 225-250°C. google.com While iodine is technically a catalyst, this method represents a departure from transition-metal-based systems and relies on high thermal energy to drive the condensation.
Catalytic Strategies (e.g., transition metal catalysis)
Condensation Reactions in the Formation of this compound
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or ammonia (B1221849), are a cornerstone of amine synthesis.
The Bucherer reaction is a classic organic synthesis that reversibly converts a naphthol into a naphthylamine in the presence of ammonia and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgresearchgate.netorganicreactions.org Discovered by Hans Theodor Bucherer, this reaction is industrially significant for producing dye precursors. wikipedia.org
For the synthesis of N-substituted naphthylamines, such as this compound, a variation of the Bucherer reaction is employed. In this derivative reaction, a primary amine (p-toluidine) is used in place of ammonia. The reaction proceeds by heating 1-naphthol (B170400) with p-toluidine and sodium bisulfite. researchgate.net
The mechanism involves the addition of bisulfite to the naphthol, followed by nucleophilic attack by the amine (p-toluidine) and subsequent elimination of water and bisulfite to yield the final N-aryl naphthylamine product. wikipedia.org This reversibility is a key feature; the same conditions can be used to convert a naphthylamine back to a naphthol. researchgate.netorganicreactions.org
Beyond the Bucherer reaction, this compound can be formed through the direct condensation of 1-naphthol with p-toluidine, typically under acidic conditions and at elevated temperatures to drive off the water formed during the reaction. This approach is conceptually simpler than the Bucherer reaction as it does not require bisulfite. The previously mentioned synthesis of N-phenyl-1-naphthylamine from 1-naphthylamine and aniline with an acid catalyst can also be viewed as a condensation pathway where ammonia is the eliminated molecule. google.com
Bucherer Reaction and its Derivatives for N-Aryl Naphthylamine Synthesis
Reductive Amination Pathways to this compound
Reductive amination is a highly effective and widely used method for preparing amines. researchgate.netmasterorganicchemistry.com This two-step process, often performed in a single pot, involves the initial condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the target amine. masterorganicchemistry.comnih.gov This method avoids the overalkylation problems that can occur with direct alkylation of amines. harvard.edu
To synthesize this compound, two primary reductive amination routes are possible:
Route 1: Condensation of 1-naphthaldehyde (B104281) with p-toluidine, followed by reduction of the resulting imine.
Route 2: Condensation of p-tolualdehyde with 1-naphthylamine, followed by reduction of the resulting imine.
A variety of reducing agents can be employed for the reduction step. Sodium borohydride (B1222165) (NaBH₄) is a common choice. For greater selectivity, milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.comharvard.edu The reaction is typically carried out under mildly acidic conditions, which are necessary to catalyze imine formation. harvard.edu
| Reducing Agent | Chemical Formula | Key Characteristics | Reference |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Common, strong reductant; can also reduce the starting aldehyde/ketone. | masterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions at neutral or slightly acidic pH; highly toxic. | masterorganicchemistry.comharvard.edu |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective reductant; a safer alternative to NaBH₃CN. | masterorganicchemistry.comharvard.edu |
Hydrogenation Techniques (e.g., catalytic hydrogenation of nitronaphthalene precursors)
Catalytic hydrogenation is a cornerstone for the industrial synthesis of aromatic amines from their corresponding nitro compounds due to its high efficiency and selectivity. The synthesis of 1-naphthylamine, the essential precursor for this compound, is extensively documented through the catalytic hydrogenation of 1-nitronaphthalene (B515781). This process involves reacting 1-nitronaphthalene with hydrogen gas in the presence of a metal catalyst.
Various catalytic systems have been developed to optimize this conversion, focusing on maximizing yield and purity while minimizing harsh reaction conditions.
Nickel Catalysts : Historically, nickel-based catalysts, such as Raney nickel, have been employed. One patented process describes the liquid-phase hydrogenation of 1-nitronaphthalene at temperatures between 75°C and 130°C and hydrogen pressures above 350 pounds per square inch using a nickel catalyst. google.com While effective, these conditions can sometimes lead to the formation of byproducts due to over-reduction of the naphthalene ring system, resulting in aminotetralins and aminodecalins. google.com Another method using a supported nickel catalyst in ethanol (B145695) operates at a lower temperature of 60°C and pressures of 1.0-3.0 MPa, achieving a conversion ratio of 95-99% in 3 to 8 hours. google.com
Platinum and Palladium Catalysts : Noble metal catalysts, particularly platinum (Pt) and palladium (Pd) supported on activated carbon, offer higher activity and selectivity under milder conditions. A process using a platinum/activated charcoal catalyst at 150-250°C and 50-300 bar pressure allows for a very short residence time of 3 to 30 minutes. google.com More recent research has focused on palladium supported on mesoporous carbon (Pd/MC), which demonstrates exceptional performance. researchgate.net Under optimized conditions of 140°C and 4.0 MPa hydrogen pressure in an ethanol solvent, this catalyst achieves 100% conversion of 1-nitronaphthalene and over 99.8% selectivity to 1-naphthylamine. researchgate.net A significant advantage of the Pd/MC catalyst is its high stability, allowing it to be reused more than 30 times without a significant loss of activity. researchgate.net
The following table summarizes various catalytic hydrogenation methods for producing 1-naphthylamine from 1-nitronaphthalene.
| Catalyst | Temperature | Pressure | Solvent/Phase | Key Findings | Reference |
|---|---|---|---|---|---|
| Nickel | 75-130°C | >350 psi | Liquid Phase | Effective conversion to alpha-naphthylamine. | google.com |
| Raney Nickel (Fe-doped) | 150-250°C | 50-300 bar | Not Specified | Yield of 1-naphthylamine was only 48.1%, with significant byproduct formation (aminotetralins). | google.com |
| Platinum/Activated Charcoal | 150-250°C | 50-300 bar | Inert organic solvent | Allows for a short residence time (3-30 minutes) with high efficiency. | google.com |
| Supported Nickel Catalyst | Starts at 60°C | 1.0-3.0 MPa | Ethanol | Achieves 95-99% conversion in 3-8 hours; catalyst can be recycled. | google.com |
| Palladium/Mesoporous Carbon (Pd/MC) | 140°C | 4.0 MPa | Ethanol | 100% conversion and >99.8% selectivity. Catalyst is highly stable and reusable (>30 times). | researchgate.net |
Once 1-naphthylamine is synthesized, it can be coupled with a p-tolyl group, commonly through transition metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, which creates a C-N bond between an aryl halide (e.g., 4-iodotoluene) and the amine.
Alternative Reductive Methods
Beyond catalytic hydrogenation, other reductive strategies exist for the synthesis of diarylamines like this compound. These methods can involve the formation of the amine from different precursors or the direct coupling of aromatic moieties.
Reductive Amination : This powerful method for amine synthesis involves the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine. organic-chemistry.orgresearchgate.net While direct reductive amination to form N-aryl bonds can be challenging masterorganicchemistry.com, variations of this process exist. One-pot procedures using catalysts like nickel nanoparticles or ruthenium complexes have been developed for the reductive amination of aldehydes and ketones. organic-chemistry.org
Transition Metal-Catalyzed Cross-Coupling : As mentioned, reactions like the Buchwald-Hartwig, Chan-Evans-Lam, and Ullmann-type couplings are standard methods for forming C(sp²)-N bonds to create diarylamines. acs.org These methods typically couple an aryl amine with an aryl halide or boronic acid and have become a mainstay in modern organic synthesis due to their reliability and broad substrate scope.
Nitrosonium-Initiated C-N Bond Formation : A novel approach involves the use of nitrosonium ions (NO⁺) to initiate C-H activation and subsequent C-N bond formation between electron-rich arenes. acs.org In this method, a nitrosoarene intermediate is formed and activated by the nitrosonium ion, which then reacts with another arene. The resulting N-oxide is then reduced, for example with iron powder, to yield the final diarylamine. acs.org
Exploration of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound, particularly via the hydrogenation of 1-nitronaphthalene, provides a case study for the application of green chemistry principles aimed at reducing environmental impact and improving process safety. sigmaaldrich.com
Prevention and Atom Economy : The first principle of green chemistry, waste prevention, is well-served by catalytic hydrogenation. acs.org These reactions often have high conversion rates and selectivity, minimizing the formation of unwanted byproducts. researchgate.net Catalytic hydrogenation using H₂ gas is an example of a highly atom-economical reaction, as all atoms of the hydrogen molecule are incorporated into the product or a co-product (water), leading to minimal waste. acs.org
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. sigmaaldrich.comacs.org The development of highly active and reusable catalysts, such as Pd/MC for nitronaphthalene hydrogenation, directly aligns with this principle. researchgate.net Catalysis reduces the energy requirements of the reaction and allows for processes to run under milder, safer conditions. researchgate.netacs.org
Safer Solvents and Auxiliaries : Green chemistry encourages the use of safer solvents. sigmaaldrich.com Several hydrogenation processes for 1-naphthylamine production utilize ethanol or water-miscible solvents, which are more environmentally benign than many chlorinated or aprotic polar solvents. google.comgoogle.com
Reduce Derivatives : Synthetic routes that avoid unnecessary protection and deprotection steps are preferred as they reduce reagent use and waste generation. sigmaaldrich.comacs.org Direct, one-pot syntheses or highly selective catalytic reactions that target a specific functional group without affecting others embody this principle.
By integrating these principles, the synthesis of this compound and its precursors can be made more sustainable, safer, and economically viable.
Advanced Spectroscopic Characterization and Structural Elucidation of N P Tolyl 1 Naphthylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For N-(p-Tolyl)-1-naphthylamine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon resonances, confirming the connectivity of the tolyl and naphthyl fragments.
¹H NMR Spectral Analysis and Proton Chemical Shift Assignments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl, aromatic, and amine protons. The aromatic region is particularly complex, showing signals for the seven protons of the 1-substituted naphthalene (B1677914) ring and the four protons of the p-substituted tolyl ring.
The protons of the tolyl group typically present as an A₂B₂ system, appearing as two distinct doublets, due to the symmetry of the para-substituted ring. The methyl group gives rise to a characteristic singlet at approximately 2.3 ppm. libretexts.org The amine (N-H) proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. tau.ac.il The seven protons on the naphthalene ring exhibit complex splitting patterns due to spin-spin coupling. Assignments can be made with confidence by comparing the spectrum to that of the simpler analogue, N-phenyl-1-naphthylamine. nih.gov
Below is a table of expected ¹H NMR chemical shifts and their assignments.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Naphthyl Protons | 6.9 – 8.0 | Multiplet (m) |
| Tolyl Protons (H-2', H-6') | ~7.15 | Doublet (d) |
| Tolyl Protons (H-3', H-5') | ~7.05 | Doublet (d) |
| Amine Proton (N-H) | 5.5 - 6.0 | Broad Singlet (br s) |
| Methyl Protons (-CH₃) | ~2.3 | Singlet (s) |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary based on the solvent used.
¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignments
The proton-decoupled ¹³C NMR spectrum provides a count of all non-equivalent carbon atoms in the molecule. This compound has 17 carbon atoms, but due to symmetry in the tolyl ring, fewer than 17 signals may be observed. The spectrum will show ten signals for the naphthalene carbons, four for the tolyl aromatic carbons, one for the tolyl methyl carbon, and one for the carbon attached to the methyl group.
The chemical shifts are influenced by the electronic environment of each carbon. nist.gov Carbons bonded directly to the nitrogen atom (C-1 on the naphthyl ring and C-1' on the tolyl ring) are shifted downfield. The methyl carbon appears significantly upfield, typically around 21 ppm. The assignments for the naphthyl carbons can be guided by data from N-phenyl-1-naphthylamine, while the tolyl carbons are assigned based on established substituent effects. chemicalbook.com
An interactive table summarizing the anticipated ¹³C NMR chemical shift assignments is provided below.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Naphthyl (C-1) | ~143 |
| Naphthyl (C-2 to C-10) | 110 - 135 |
| Tolyl (C-1') | ~140 |
| Tolyl (C-2', C-6') | ~120 |
| Tolyl (C-3', C-5') | ~130 |
| Tolyl (C-4') | ~132 |
| Methyl (-CH₃) | ~21 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment
While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the complete molecular structure by revealing through-bond and through-space correlations between nuclei. e-bookshelf.de
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons (²J or ³J coupling). github.io In the COSY spectrum of this compound, cross-peaks would confirm the connectivity within the naphthyl ring protons (e.g., between H-2 and H-3, H-3 and H-4, etc.) and within the tolyl ring (between H-2'/H-6' and H-3'/H-5'). The absence of correlations between the naphthyl and tolyl systems would confirm they are separate spin systems linked by the amine.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon in the ¹³C NMR spectrum. For instance, the methyl proton singlet at ~2.3 ppm would show a cross-peak to the methyl carbon signal at ~21 ppm. This technique is invaluable for assigning the crowded aromatic regions of both the ¹H and ¹³C spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu This is crucial for connecting the different fragments of the molecule. Key expected HMBC correlations for this compound would include:
A correlation from the N-H proton to the adjacent carbons C-1 (naphthyl) and C-1' (tolyl).
Correlations from the methyl protons (-CH₃) to the tolyl carbons C-3'/C-5' and C-4'.
Correlations from the H-2' proton of the tolyl ring to the quaternary carbon C-4'.
Correlations from the H-2 proton of the naphthyl ring to the quaternary carbon C-4 and the bridgehead carbon C-8a.
Together, these 2D NMR experiments provide a comprehensive and unambiguous map of the molecular structure, confirming the this compound framework.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of a molecule's functional groups. The IR spectrum of this compound provides clear evidence for its key structural features.
Vibrational Mode Analysis of Functional Groups
The IR spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). The most characteristic absorption bands are used to identify the principal functional groups present. Data from related structures like 1-naphthylamine (B1663977) can help in assigning these bands. nist.govchemicalbook.com
An interactive data table of the primary IR absorptions and their corresponding vibrational modes is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| N-H Stretch | 3350 - 3450 | Secondary aromatic amine |
| Aromatic C-H Stretch | 3000 - 3100 | Protons on naphthyl and tolyl rings |
| Aliphatic C-H Stretch | 2850 - 2960 | Methyl group protons |
| Aromatic C=C Stretch | 1500 - 1620 | Stretching within the aromatic rings |
| C-N Stretch | 1250 - 1350 | Aryl-amine C-N bond |
| C-H Out-of-Plane Bend | 800 - 860 | p-disubstituted benzene (B151609) ring |
| C-H Out-of-Plane Bend | 770 - 810 | 1-substituted naphthalene ring |
Correlation with Molecular Structure
Each key feature of the this compound structure corresponds to specific absorptions in the IR spectrum:
Secondary Amine: A distinct, sharp peak in the region of 3350-3450 cm⁻¹ confirms the presence of the N-H bond of the secondary amine.
Aromatic Rings: Strong absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching on the sp²-hybridized carbons of the naphthyl and tolyl rings. Multiple sharp peaks between 1500 and 1620 cm⁻¹ correspond to the C=C bond vibrations within these aromatic systems.
p-Tolyl Group: The aliphatic C-H stretching of the methyl group is visible between 2850-2960 cm⁻¹. Furthermore, a strong absorption band in the 800-860 cm⁻¹ region is indicative of the out-of-plane C-H bending characteristic of a para-disubstituted benzene ring.
1-Substituted Naphthalene: The substitution pattern on the naphthalene ring is supported by characteristic out-of-plane bending vibrations, typically found between 770-810 cm⁻¹ for 1-substitution.
C-N Linkage: The stretching vibration of the aryl C-N bond appears in the 1250-1350 cm⁻¹ range, confirming the link between the nitrogen atom and the aromatic rings.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. For this compound, the spectrum is characterized by transitions involving its π-electron system and the non-bonding electrons on the nitrogen atom.
The electronic spectrum of this compound is dominated by π → π* and n → π* transitions, which are characteristic of aromatic amines. adpcollege.ac.in The naphthalene and p-tolyl groups both contain extensive π-systems, and the nitrogen atom provides non-bonding (n) electrons.
The absorption spectrum of the parent 1-naphthylamine shows a distinct absorption maximum (λmax) at approximately 313-316 nm in ethanol (B145695). researchgate.netaatbio.com This absorption is primarily attributed to the π → π* transition within the conjugated naphthalene ring system. When incorporated into a polymer chain, poly(1-naphthylamine) exhibits absorption peaks at 236 nm and 309 nm, also representing π–π* transitions, and a lower energy band around 510 nm assigned to an n−π* transition. mdpi.com
For this compound, the conjugation of the nitrogen lone pair with both the naphthyl and tolyl rings influences the energy of these transitions. The electronic structure involves the highest occupied molecular orbital (HOMO) being localized on the diarylamine moiety and the lowest unoccupied molecular orbital (LUMO) on the aromatic systems. Transitions between these orbitals can be described as intramolecular charge transfer (ICT) interactions. chinesechemsoc.org In similar diarylamine systems, these ICT bands are prominent in the absorption spectrum. chinesechemsoc.org The introduction of the p-tolyl group is expected to cause a shift in the absorption maxima compared to unsubstituted 1-naphthylamine due to its electron-donating effect.
Table 1: Representative UV-Vis Absorption Data for 1-Naphthylamine and Related Compounds
| Compound | λmax (nm) | Solvent | Transition Type (Assignment) |
|---|---|---|---|
| 1-Naphthylamine | 316 | Ethanol | π → π* |
| Sodium Alginate-Naphthylamide | 289 | Water | π → π* |
| Poly(1-naphthylamine) | 309 | - | π → π* |
This table presents data for related compounds to infer the spectroscopic behavior of this compound. Data sourced from researchgate.netmdpi.com.
The chromic behavior of a compound describes the change in its color or absorption spectrum in response to an external stimulus.
Solvatochromism : This phenomenon, a change in absorption or emission spectra with solvent polarity, is expected in this compound due to its potential for intramolecular charge transfer. researchgate.net Derivatives of 1-naphthylamine are known to exhibit polarity-sensitive fluorescence, where the emission wavelength shifts depending on the solvent environment. acs.orgnih.gov This is attributed to the stabilization of a more polar excited state in polar solvents, leading to a red shift (bathochromism) in emission. mdpi.com
Thermochromism : This refers to a reversible color change with temperature. rsc.org In related Schiff base compounds containing a naphthalene moiety, changes in the UV absorption spectra are observed upon cooling, suggesting a shift in equilibrium between different tautomeric forms (e.g., enol-imine and keto-amine forms). researchgate.net While this compound does not have the same tautomeric possibilities as salicylideneanilines, temperature can still influence its conformational equilibrium and solute-solvent interactions, potentially leading to thermochromic effects.
Photochromism : This is a reversible transformation between two forms having different absorption spectra, induced by electromagnetic radiation. rsc.org Photochromism in related naphthalene-based Schiff bases has been attributed to intramolecular hydrogen atom transfer and cis-trans isomerization around the C=N double bond upon UV irradiation. researchgate.net For diarylamines like this compound, photo-induced isomerization or other photochemical reactions could potentially lead to photochromic behavior, although this is less common than in systems with dedicated photo-switchable groups like azobenzenes. researchgate.net
Electronic Transitions and Absorption Maxima
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the unequivocal determination of a compound's elemental formula. For this compound, the molecular formula is confirmed as C₁₇H₁₅N. fishersci.ca The precise monoisotopic mass calculated for this formula allows it to be distinguished from other compounds with the same nominal mass.
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₇H₁₅N | fishersci.ca |
| Molecular Weight ( g/mol ) | 233.314 | fishersci.ca |
| CAS Number | 634-43-5 | fishersci.ca |
The fragmentation pattern in an electron ionization (EI) mass spectrum provides a molecular fingerprint. savemyexams.com For this compound, several key fragmentation pathways can be predicted based on its structure and general fragmentation rules for amines and aromatic compounds.
Molecular Ion (M•+) Peak : As an aromatic diarylamine, this compound is expected to show a prominent molecular ion peak at m/z 233. The stability of the aromatic rings helps to prevent extensive initial fragmentation. libretexts.org In accordance with the nitrogen rule, the odd molecular weight results in an odd m/z value for the molecular ion. whitman.edu
Alpha-Cleavage : For amines, α-cleavage (cleavage of a bond adjacent to the nitrogen atom) is a dominant fragmentation mode. miamioh.edu In this case, cleavage of the methyl group from the tolyl moiety could occur, but a more significant fragmentation would involve the C-N bonds.
Formation of Stable Carbocations : Fragmentation will favor the formation of stable ions. libretexts.org Cleavage of the N-tolyl bond could generate a naphthylamine cation (C₁₀H₈N⁺) or a related fragment. Similarly, cleavage of the N-naphthyl bond could produce a p-toluidine (B81030) cation (C₇H₈N⁺). The formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a very common feature in the mass spectra of compounds containing a benzyl (B1604629) or tolyl group. researchgate.net
Loss of Small Molecules : The fragmentation cascade may also involve the loss of small, neutral molecules like HCN from the amine structure.
A plausible fragmentation could yield a stable fragment ion at m/z 218, corresponding to the loss of a methyl radical (•CH₃). Further fragmentation of the aromatic systems would lead to characteristic peaks for naphthalene (m/z 128) and toluene (B28343) (m/z 92 or 91). libretexts.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not available in the searched literature, analysis of closely related N-(1-naphthyl) derivatives provides strong insights into its expected solid-state conformation.
In the crystal structure of N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide, the naphthalene skeleton is nearly planar. eujournal.orgresearchgate.net The nitrogen atom is also found to lie almost in this plane. eujournal.org The bond angles around the nitrogen atom in a related N-(1-naphthyl)succinimide structure show deviation from ideal sp² geometry due to cyclic strain, with angles of C(1)-N(1)-C(11) at 123.35° and C(11)-N(1)-C(14) at 113.04°. clockss.org
For this compound, a key structural parameter would be the dihedral angle between the plane of the naphthalene ring and the plane of the p-tolyl ring. Steric hindrance between the hydrogen atom at the 8-position of the naphthalene ring and the tolyl group would likely force a twisted conformation, preventing the entire molecule from being planar. The nitrogen atom is expected to have a trigonal planar or very shallow pyramidal geometry.
Table 3: Representative Crystallographic Data for a Related N-(1-Naphthyl) Compound
| Parameter | N-(naphthalene-1-yl)-P,P-diphenylphosphinothioic amide |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.986 |
| b (Å) | 10.306 |
| c (Å) | 10.837 |
| α (°) | 66.350 |
| β (°) | 72.961 |
| γ (°) | 67.828 |
This table presents data for a related compound to illustrate typical crystallographic parameters. Data sourced from eujournal.orgresearchgate.net.
Quantum Chemical and Computational Investigations of N P Tolyl 1 Naphthylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the properties of molecules like N-(p-Tolyl)-1-naphthylamine. DFT methods are employed to model electron density to understand molecular properties and predict reactivity.
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. github.comscm.com For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation with zero net force is achieved. stackexchange.com This optimized structure is crucial for the accurate calculation of all other molecular properties. bohrium.com
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-31G or 6-311++G, are performed to elucidate the electronic structure. nih.govresearchgate.net These calculations provide a detailed picture of electron distribution, molecular orbital shapes, and electrostatic potential. This analysis helps identify the nucleophilic and electrophilic sites within the molecule, which is key to understanding its reactivity. For instance, in related aromatic amines, the nitrogen atom and specific regions of the aromatic rings are often identified as key reactive sites. nih.govnih.gov
Table 1: Common DFT Functionals and Basis Sets for Aromatic Amine Analysis
| Method/Basis Set | Description | Typical Application |
|---|---|---|
| B3LYP | A hybrid functional that combines Hartree-Fock theory with DFT. It is widely used for its balance of accuracy and computational cost. nih.govresearchgate.net | Geometry optimization, electronic structure, vibrational frequencies. nih.gov |
| PBE1PBE | A hybrid functional similar to B3LYP, also known for good performance in predicting molecular properties. dnu.dp.ua | NMR chemical shift and absorption spectra calculations. dnu.dp.uaresearchgate.net |
| 6-31G(d,p) | A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p) for improved accuracy. biointerfaceresearch.com | Initial geometry optimizations and frequency calculations. biointerfaceresearch.com |
| 6-311++G(d,p) | A more extensive basis set with diffuse functions (++) on both heavy and hydrogen atoms, suitable for describing anions and weak interactions. nih.govnih.gov | High-accuracy energy calculations, NBO analysis, and spectroscopic predictions. nih.govnih.gov |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and electronic properties of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uksapub.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap implies higher reactivity and suggests the molecule can be more easily polarized. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthylamine moiety, while the LUMO would be distributed across the aromatic system. In a study of a related naphthalimide derivative, DFT calculations placed the HOMO energy at -7.59 eV and the LUMO at -1.79 eV, resulting in a significant energy gap. researchgate.net For another tolyl-containing compound, a minimal HOMO-LUMO energy gap of 4.6255 eV was calculated, indicating high reactivity. nih.gov Analysis of prodan, a dye with a naphthalene (B1677914) core, showed that substituent groups significantly influence the HOMO and LUMO energies, a principle that also applies to the tolyl group in this compound. rsc.org
DFT calculations are highly effective for predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. nih.gov
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.govdnu.dp.uaresearchgate.net These calculations, performed on the optimized geometry of this compound, can help assign experimental signals, especially for complex aromatic regions. dnu.dp.ua Studies on similar molecules have shown excellent correlation between GIAO-calculated and experimental NMR data. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This analysis can identify the key electronic transitions, such as π → π* and n → π*, responsible for the absorption bands observed in the experimental UV-Vis spectrum. nih.govbiointerfaceresearch.com For this compound, TD-DFT would predict the λmax values corresponding to electron excitations within the conjugated π-system.
IR Spectroscopy: The vibrational frequencies and corresponding intensities of this compound can be computed from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies help in the assignment of experimental FT-IR spectral bands to specific vibrational modes, such as N-H stretching, C-N stretching, and aromatic C-H bending. nih.govrsc.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis is the study of how a molecule's energy varies with rotation around its single bonds. libretexts.org For this compound, the key rotational coordinate is the dihedral angle defined by the C-N-C-C bond connecting the tolyl and naphthyl rings.
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While DFT calculations typically model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations are used to study the explicit dynamic behavior of a molecule in a solvent over time. frontiersin.orggfz-potsdam.de
An MD simulation of this compound would involve placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water, ethanol (B145695), or toluene). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to track the trajectory of each atom over a set period. gfz-potsdam.de Such simulations provide detailed information on:
Solvation structure and hydrogen bonding interactions with protic solvents.
Conformational flexibility and the transitions between different rotamers in a solution environment.
Translational and rotational diffusion of the molecule.
MD simulations have been used to study the behavior of other naphthylamine-based compounds, helping to generate amorphous morphologies for analyzing charge transport properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or a physical property. ljmu.ac.uk
For this compound and its analogs, a QSAR model could be developed to predict a property of interest. This involves:
Building a Dataset: Assembling a collection of this compound analogs with known experimental data for the activity being modeled (e.g., antioxidant capacity, fluorescence quantum yield, or toxicity).
Calculating Descriptors: For each analog, a set of numerical descriptors is calculated. These can include electronic descriptors (from DFT, such as HOMO/LUMO energies), steric descriptors, and topological descriptors that encode structural information.
Model Development: A mathematical model is created to establish a correlation between the descriptors and the measured activity.
Validation: The model's predictive power is rigorously tested to ensure its reliability.
QSAR models are widely used in regulatory assessments and drug discovery to predict the properties of new or untested chemicals based on their structure, thereby prioritizing experimental work. ljmu.ac.ukcanada.ca
Chemical Reactivity and Transformation of N P Tolyl 1 Naphthylamine
Electrophilic Aromatic Substitution Reactions of N-(p-Tolyl)-1-naphthylamine
The electron-donating nature of the secondary amine group in this compound activates the aromatic rings, particularly the naphthalene (B1677914) system, towards electrophilic attack. This activation, however, is tempered by the steric hindrance imposed by the bulky tolyl group.
Regioselectivity and Reaction Mechanisms
The directing effects of substituents on an aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions. In this compound, the amino group is an activating ortho-, para-director. The reaction mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. uci.edulibretexts.org The stability of this intermediate determines the preferred position of substitution. For N-aryl-1-naphthylamines, electrophilic attack is generally favored at the C4 (para) position of the naphthalene ring due to the formation of a more stable carbocation intermediate. researchgate.netresearchgate.net The positive charge in the arenium ion is delocalized across the aromatic system and can be stabilized by the lone pair of electrons on the nitrogen atom. libretexts.org
When multiple activating or deactivating groups are present, the more strongly activating group typically controls the regioselectivity. libretexts.org Steric factors also play a crucial role; substitution will favor the less sterically hindered position. libretexts.org
Nitration, Bromination, and Formylation Studies
Studies on related N-aryl-naphthylamines have provided insights into the regioselectivity of nitration, bromination, and formylation reactions. For instance, in N-phenyl-1-naphthylamine, bromination and formylation have been shown to occur at the 4-position of the naphthalene ring. researchgate.netresearchgate.net This suggests that in this compound, these reactions would also likely proceed at the C4 position. The introduction of a methyl group on the nitrogen atom can alter the conformational preferences of the molecule, which in turn can influence the direction of electrophilic substitution. researchgate.netresearchgate.net
Coupling Reactions Involving this compound
The activated nature of this compound makes it a suitable substrate for various coupling reactions, leading to the formation of larger, more complex molecules.
Azo Coupling Reactions and Azo Dye Formation
Azo coupling is a significant reaction in the synthesis of azo dyes, which constitute the largest class of synthetic organic dyes. dtic.mil This reaction involves the electrophilic attack of a diazonium ion on an activated aromatic substrate, such as this compound. The amino group strongly activates the naphthalene ring, facilitating the coupling reaction. The coupling generally occurs at the position para to the activating group if available. libretexts.org Therefore, in this compound, the azo coupling is expected to take place at the C4 position of the naphthalene ring.
The resulting azo compounds are characterized by the presence of one or more azo groups (-N=N-) and are often highly colored. dtic.milsmolecule.com The sulfonic acid derivatives of naphthylamines are particularly important in the preparation of water-soluble azo dyes. wikipedia.org
Electrochemical Homocoupling and Heterocoupling Reactions of N-Aryl Naphthylamines
Electrochemical methods offer a sustainable and efficient route for the synthesis of binaphthyl diamines through the oxidative homocoupling of N-aryl naphthylamines. mdpi.comresearchgate.net These reactions can be carried out under mild, transition-metal-free conditions. mdpi.com For N-aryl-2-naphthylamines, electrochemical homocoupling has been shown to proceed smoothly, affording the corresponding 1,1'-binaphthalene-2,2'-diamines in good to excellent yields. mdpi.com Studies have demonstrated that N-phenyl-2-naphthylamine and N-4-tolyl-2-naphthylamine are suitable precursors for these coupling reactions. mdpi.com
Electrochemical methods can also be employed for heterocoupling reactions, though in some cases, homocoupling products may be favored. mdpi.com The development of stereoselective electrochemical dehydrogenative homocoupling of β-naphthylamine derivatives has also been achieved, leading to chiral diaryl amines. researchgate.net
Oxidation and Reduction Chemistry of the Amine Functionality
The amine functionality in this compound can undergo both oxidation and reduction reactions. The oxidation of 1-naphthylamine (B1663977) can lead to the formation of various products, and the metabolic oxidation of related compounds has been a subject of study. nih.gov For instance, the oxidation of alpha-naphthylamine has been studied in biological systems. researchgate.net The azo groups in azo dyes derived from naphthylamines can be reduced to amines under certain conditions. smolecule.com The reduction of 1-nitronaphthalene (B515781) is a common method for the preparation of 1-naphthylamine. wikipedia.org
Reactions at the N-Atom (e.g., N-alkylation, N-acylation)
The secondary amine functionality in this compound is a key center for chemical reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, while the N-H proton can be removed by a base, enabling reactions with various electrophiles.
N-Alkylation: N-alkylation of secondary amines like this compound introduces a third substituent on the nitrogen atom, yielding a tertiary amine. This transformation is typically achieved by treating the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), in the presence of a base. The base deprotonates the amine, increasing its nucleophilicity for subsequent reaction with the electrophile. While specific studies detailing the N-alkylation of this compound are not prevalent, the N-alkylation of related aromatic amines is well-documented. For instance, various amine nucleophiles, including 4-methylaniline (p-toluidine) and 2-naphthylamine (B18577), undergo N-alkylation with α-azidoglycinates under mild conditions. mdpi.comrsc.org Ruthenium complexes have also been shown to effectively catalyze the N-alkylation of a range of aromatic amines. nih.gov These precedents suggest that this compound can be readily N-alkylated using established synthetic protocols.
N-Acylation: N-acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. This is a common transformation for secondary amines and is typically carried out using acylating agents like acyl chlorides or acid anhydrides. The reaction converts the basic amine into a neutral amide, a transformation that is fundamental in multi-step synthesis, particularly for installing directing groups for subsequent catalytic reactions. The acylation of anilines, such as p-toluidine (B81030), to form acetamides is a standard procedure. beilstein-journals.org A widely used acylation for related naphthylamines in the context of C-H activation involves reaction with picolinoyl chloride to install a picolinamide (B142947) directing group. mdpi.comresearchgate.netsciensage.info It is chemically understood that this compound would undergo N-acylation under similar conditions to yield N-acyl-N-(p-tolyl)-1-naphthylamine derivatives.
Catalytic Transformations Utilizing this compound as a Substrate or Ligand
The this compound scaffold is a versatile platform in transition-metal-catalyzed reactions, serving dual roles as a modifiable substrate and as a precursor to valuable ligands.
As a Substrate in C-H Functionalization: While this compound itself is not typically the direct substrate, its N-acylated derivatives are highly effective in directing-group-assisted C-H functionalization. By acylating the amine nitrogen with a chelating group, such as a picolinamide, the resulting amide becomes a powerful substrate for the regioselective functionalization of the naphthalene core. nih.govbhu.ac.in The directing group coordinates to a metal catalyst (e.g., Palladium, Rhodium, Copper, Silver), bringing the metal center into close proximity to specific C-H bonds and enabling their activation.
This strategy has been successfully employed for the remote C4–H functionalization of 1-naphthylamine derivatives to introduce various substituents. researchgate.netsciensage.info For example, N-(naphthalen-1-yl) picolinamide can undergo silver(I)-catalyzed C4-H amination with azodicarboxylates at room temperature and copper-catalyzed C4-H sulfonylation with sodium sulfinates. researchgate.netsciensage.info The p-tolyl group on the nitrogen is generally considered a spectator in these reactions, meaning N-picolinoyl-N-(p-tolyl)-1-naphthylamine would be an equally viable substrate for these transformations.
| Transformation | Position | Catalyst/Reagent | Coupling Partner | Directing Group | Reference |
|---|---|---|---|---|---|
| Amination | C4 | Ag₂O | Diisopropyl azodicarboxylate (DIAD) | Picolinamide | sciensage.info |
| Sulfonylation | C4 | Cu/Ag or Ru/Cu | Sodium sulfinates | Picolinamide | researchgate.net |
| Arylation | C8 | Pd(OAc)₂ | Aryl Iodides | Picolinamide | mdpi.com |
| Alkylation | C8 | Pd(OAc)₂ | Alkyl Iodides | Picolinamide | mdpi.com |
Furthermore, studies on the electrochemical oxidative homocoupling of N-aryl-2-naphthylamines, an isomer of the title compound, have shown that N-(p-tolyl)-2-naphthylamine can be effectively coupled to produce the corresponding 1,1′-binaphthalene-2,2′-diamine (BINAM) derivative in high yield (92%). mdpi.com This demonstrates the reactivity of the N-(p-tolyl)-naphthylamine core in catalytic C-C bond formation.
As a Ligand Precursor: The structural framework of this compound makes it an excellent starting point for the synthesis of ligands for transition metal catalysts. The amine itself can be modified, for example, through condensation with aldehydes or ketones to form Schiff base (imine) ligands. A Schiff base derived from p-toluidine (a precursor to the title compound) and thiophene-2-carbaldehyde (B41791) has been used to synthesize a palladium(II) complex intended for use in coupling reactions. Similarly, imines derived from 2-naphthylamine (another precursor) have been used to prepare Rh(III), Pt(II), and Au(III) complexes.
More complex ligands, such as α-diimines, can also be synthesized from derivatives of this compound. Imines derived from 8-aryl-1-naphthylamines are known to be effective ligands in late-transition-metal-catalyzed olefin polymerization. mdpi.com This indicates that this compound serves as a valuable building block for creating sterically and electronically tuned ligands for a variety of catalytic applications.
Advanced Applications of N P Tolyl 1 Naphthylamine in Materials Science and Organic Electronics
Role as a Building Block in Organic Semiconductors and Optoelectronic Materials
N-(p-Tolyl)-1-naphthylamine and its derivatives are recognized as small molecule semiconductor building blocks, primarily utilized for their hole-transporting properties in optoelectronic devices. chemscene.comresearchgate.netsid.ir The core structure is frequently integrated into more complex molecules designed for use in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). rsc.orgmdpi.com
The efficacy of this compound-based materials in organic electronics stems from their excellent hole-transporting capabilities. researchgate.netresearchgate.net Arylamine derivatives, such as those containing naphthyl and phenyl groups, are known to be effective hole transport materials (HTMs) because their electron-rich nature facilitates the movement of positive charge carriers (holes). researchgate.net The introduction of substituents, like the p-tolyl group, can modulate the electronic structure, influencing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This tuning is critical for optimizing charge injection and transport within a device by minimizing the energy barrier between adjacent layers, such as the anode and the emissive layer in an OLED. mdpi.comresearchgate.net
Derivatives incorporating the N-aryl-naphthylamine moiety are designed to have high charge-carrier mobility and form stable amorphous films, which is crucial for the longevity and efficiency of solution-processed and vacuum-deposited devices. nih.gov For instance, the incorporation of N-naphthyl-N-phenylamine units into a rigid Tröger's Base scaffold has produced amorphous HTMs with high glass transition temperatures (Tg > 150 °C), indicating significant morphological stability compared to conventional materials like NPB (Tg ~ 95 °C). rsc.org The charge transport in such materials is often described by the space-charge limited current (SCLC) model. nih.gov
In OLEDs, derivatives of this compound function as the Hole Transport Layer (HTL), which is a critical component situated between the transparent anode (typically Indium Tin Oxide, ITO) and the emissive layer (EML). mdpi.comnih.gov The HTL facilitates the injection of holes from the anode and their transport to the EML, where they recombine with electrons to generate light. mdpi.com The performance of OLEDs is highly dependent on the properties of the HTL. For example, replacing the conventional HTM N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) with novel HTMs containing naphthylamine moieties has led to significant improvements in device efficiency. researchgate.net In one study, a fluorene-based HTM (2M-DDF) incorporating di-p-tolyl-amino groups achieved a maximum luminance of 21,412 cd/m² and a current efficiency of 4.78 cd/A, outperforming the traditional TPD-based device by a significant margin. nih.gov
| HTM | Device Structure | Turn-on Voltage (Von) (V) | Max. Luminance (Lmax) (cd/m²) | Max. Current Efficiency (ηc) (cd/A) | Reference |
|---|---|---|---|---|---|
| 2M-DDF | ITO/HTL/Alq3/LiF/Al | 3.8 | 21,412 | 4.78 | nih.gov |
| TPD | ITO/HTL/Alq3/LiF/Al | 4.3 | 4,106 | 3.70 | nih.gov |
| TB1 | ITO/HTL/TPA/TPBi/LiF/Al | 4.0 | 10,210 | 3.2 | rsc.org |
| NPB | ITO/HTL/TPA/TPBi/LiF/Al | 4.0 | 9,890 | 3.0 | rsc.org |
In the realm of OPVs, small molecule semiconductors are gaining attention due to their defined structures and high purity. rsc.org Naphthylamine derivatives can be part of the donor material in a bulk-heterojunction (BHJ) structure, typically blended with a fullerene or non-fullerene acceptor (NFA). researchgate.netossila.com The development of NFAs has recently propelled the power conversion efficiencies (PCEs) of single-junction OPVs to over 19%. mdpi.com The photoactive layer in these devices relies on efficient exciton (B1674681) diffusion and charge separation at the donor-acceptor interface. whiterose.ac.uk While specific device data for this compound in OPVs is not prevalent, the fundamental properties of related arylamines suggest their potential in contributing to high-efficiency photovoltaic systems. rsc.orgresearchgate.net
Charge Transport Characteristics
Utilization in Functional Dyes and Pigments
The structural backbone of this compound, combining both aniline (B41778) and naphthalene (B1677914) moieties, makes it a candidate for the synthesis of functional dyes. researchgate.netmedcraveonline.com Aromatic amines are foundational precursors for a vast range of synthetic colorants, particularly azo dyes. unb.canih.gov
This compound can undergo azo coupling reactions to form intensely colored azo dyes. researchgate.net A study investigating the azo coupling of isomeric N-tolyl-naphthylamines with diazonium salts of 4-nitroaniline (B120555) revealed the formation of dyes with specific spectral characteristics. researchgate.net The resulting compounds exist predominantly in their azo-tautomeric form, stabilized by an intramolecular hydrogen bond. researchgate.net Theoretical calculations of the absorption spectra for these dyes correlate well with experimental data, confirming their chromogenic nature. researchgate.net
The photophysical properties of molecules containing the naphthylamine framework, such as sensitivity to the surrounding environment, make them suitable for sensing applications. mdpi.comresearchgate.net Derivatives of naphthylamine have been incorporated into fluorescent probes for the detection of metal ions. nih.govfrontiersin.org For example, a fluorescent probe incorporating a N-(p-tolyl)-1H-phenanthro[9,10-d]imidazol-2-yl moiety was designed for the selective and sensitive detection of Cu²⁺ ions. researchgate.net While direct use of this compound as a sensor is not widely documented, its structure represents a key component in more complex chemosensors where interaction with an analyte leads to a detectable colorimetric or fluorescent response. researchgate.netnih.gov
Azo dyes are known for their chemical stability and are widely used in the textile industry. researchgate.net The fastness properties (e.g., resistance to washing, rubbing, and perspiration) of a dye are critical for its practical application. Research on azo dyes synthesized from 1-naphthylamine (B1663977) and 8-hydroxyquinoline, when applied to polyester (B1180765) fabric, has shown promising color fastness results comparable to high-performance commercial dyes. medcraveonline.com Such dyes are applied as disperse dyes, which are suitable for hydrophobic fibers like polyester. medcraveonline.com The stability of these dyes is attributed to the robust azo bond (-N=N-) and the stable aromatic structures involved. researchgate.net
Chromogenic Properties and Applications in Sensing
Polymer Chemistry Applications
This compound can be utilized as a monomer for the synthesis of conducting polymers. researchgate.net As a derivative of 1-naphthylamine, it can be polymerized to form a polymer analogous to poly(1-naphthylamine) (PNA), which itself is a derivative of the well-known conducting polymer, polyaniline (PANI). researchgate.netmdpi.com PNA and its derivatives often exhibit enhanced thermal stability and solution processability compared to PANI. researchgate.netjwent.net
The polymerization can be achieved through chemical or electrochemical oxidation methods. researchgate.netsid.ir The resulting polymers possess a conjugated backbone, which allows for electrical conductivity upon doping. rsc.org The conductivity of these polymers can be tuned over several orders of magnitude, making them suitable for various electronic applications. rsc.orgnih.gov For example, nanoparticles of PNA have been successfully used as an electrode material in supercapacitors, demonstrating high specific capacitance and excellent cycling stability. mdpi.com Copolymers, such as those made from 1-naphthylamine and aniline, have shown higher conductivity and better solubility than the PNA homopolymer. sid.ir
| Polymer/Composite | Property | Value | Application | Reference |
|---|---|---|---|---|
| Poly(α-naphthylamine) | Conductivity | Low compared to Polyaniline | Conducting Polymer | sid.ir |
| Copoly(Aniline/α-naphthylamine) (Nanostructured) | Conductivity | 10-15 times higher than conventional copolymer | Conducting Polymer | sid.ir |
| Poly(1-naphthylamine) Nanoparticles | Specific Capacitance | 255 F/g (at 2 mV/s) | Supercapacitor Electrode | mdpi.com |
| Poly(1-naphthylamine) Nanoparticles | Capacitance Retention | >93% after 1000 cycles | Supercapacitor Electrode | mdpi.com |
| Poly(1-naphthylamine) | Thermal Stability | Stable up to 200 °C | General | researchgate.net |
Incorporation into Conducting Polymers (e.g., Poly(1-naphthylamine) derivatives)
This compound serves as a monomer or a comonomer in the synthesis of conducting polymers, which are materials that combine the electrical properties of metals with the processability of polymers. researchgate.net The incorporation of the this compound moiety into a polymer backbone, particularly in derivatives of poly(1-naphthylamine) (PNA), can significantly influence the resulting material's properties.
Poly(1-naphthylamine) is a derivative of polyaniline and is noted for its enhanced thermal stability, excellent electrochemical properties, and good film-forming capabilities. jwent.net The synthesis of PNA typically involves the chemical or electrochemical polymerization of 1-naphthylamine. mdpi.comresearchgate.net By introducing a p-tolyl group to the nitrogen atom of the repeating unit, as in poly(this compound), several key properties of the polymer can be tailored. The tolyl group can affect the polymer's solubility, morphology, and electronic characteristics due to steric and electronic effects.
The electrochemical properties of such polymers are of particular interest. For instance, polymers based on N-aryl-substituted naphthylamines can exhibit distinct redox behaviors. mdpi.com Cyclic voltammetry studies on related polymers, such as poly(N-phenyl-1-naphthylamine), have demonstrated reversible p-doping and de-doping processes, which are crucial for applications in batteries, supercapacitors, and electrochromic devices. mdpi.com The incorporation of this compound is expected to yield polymers with tunable HOMO and LUMO energy levels, impacting their performance in organic electronic devices. mdpi.com
Research has shown that nanocomposites of PNA with materials like silver nanoparticles can lead to improved thermal stability and charge transfer kinetics. jwent.net This suggests that polymers derived from this compound could also be used to create advanced nanocomposites with enhanced functionalities for applications ranging from catalysis to sensing. jwent.net
Below is a table summarizing the properties of related conducting polymers, providing a reference for the expected characteristics of this compound-based polymers.
| Property | Poly(1-naphthylamine) (PNA) | Poly(N-phenyl-1-naphthylamine) | Expected attributes of Poly(this compound) |
| Synthesis Method | Chemical or Electrochemical Polymerization mdpi.com | Electrochemical Polymerization mdpi.com | Chemical or Electrochemical Polymerization |
| Key Features | Good thermal stability, film-forming ability jwent.net | Reversible redox behavior mdpi.com | Enhanced solubility, tunable electronic properties |
| Potential Applications | Supercapacitors, photocatalysis mdpi.com | Batteries, electrochromic devices mdpi.com | Organic electronics, sensors, catalysis |
Hydrogen-Transfer Polymerization Processes
Hydrogen-transfer polymerization is a powerful method for synthesizing polymers with specific architectures, such as polyamides. researchgate.netdergipark.org.tr In these polymerization reactions, radical inhibitors are often necessary to prevent unwanted side reactions, such as vinyl polymerization. Aromatic amines, including derivatives of naphthylamine, have been effectively used for this purpose.
A study on the hydrogen-transfer polymerization of N-acryloyl-N'-p-tolylsulfonylurea demonstrated the use of N-phenyl-2-naphthylamine as a radical inhibitor. oup.comresearchgate.net This compound, structurally similar to this compound, was added at a low concentration (1 mol%) to suppress radical-mediated vinyl polymerization, thereby allowing the desired hydrogen-transfer mechanism to proceed selectively, especially when using initiators like potassium tert-butoxide in polar solvents. oup.comresearchgate.net
The general mechanism of hydrogen-transfer polymerization of acrylamide (B121943) derivatives involves the migration of a hydrogen atom, leading to the formation of a polyamide structure. dergipark.org.tr The presence of a radical inhibitor like this compound is crucial for achieving a high yield of the desired polymer structure by preventing the competing vinyl addition pathway. oup.com
The choice of solvent and initiator has been shown to be critical in directing the polymerization pathway. For instance, in the polymerization of N-acryloyl-N'-p-tolylsulfonylurea, using t-BuOK in polar solvents like DMF or DMSO resulted in selective hydrogen-transfer polymerization. oup.com However, in less polar solvents or with a different initiator like DBU, a mix of hydrogen-transfer and vinyl polymerization units was observed. oup.com This highlights the delicate balance of reaction conditions required for these specialized polymerizations, where a compound like this compound can play a critical role as a process controller.
| Parameter | Role in Hydrogen-Transfer Polymerization |
| Compound | N-phenyl-2-naphthylamine (as a model for this compound) |
| Function | Radical inhibitor oup.comresearchgate.net |
| Mechanism | Suppresses vinyl polymerization to favor hydrogen-transfer oup.com |
| Typical Concentration | 1 mol% oup.comresearchgate.net |
| Effective Conditions | With initiators like t-BuOK in polar solvents (e.g., DMF, DMSO) oup.com |
This compound in Molecular Probes and Sensors
The inherent fluorescence of the naphthylamine scaffold makes this compound and its derivatives promising candidates for the development of molecular probes and sensors. sigmaaldrich.cn These sensors can detect specific analytes or changes in their environment through alterations in their fluorescence properties.
N-phenyl-1-naphthylamine (NPN), a closely related compound, is a well-known fluorescent probe. sigmaaldrich.cnsigmaaldrich.com NPN exhibits fluorescence when it binds to hydrophobic regions, such as those found in cell membranes or micelles. sigmaaldrich.cnsigmaaldrich.comnih.gov This property has been utilized to study the phase transitions of membrane lipids and to determine the critical micelle concentration of surfactants. sigmaaldrich.cnsigmaaldrich.com The introduction of a p-tolyl group in this compound can be expected to modulate these hydrophobic interactions and potentially enhance the sensitivity or selectivity of the probe.
The development of fluorescent probes for detecting metal ions is an active area of research. For example, an inclusion complex of N-phenyl-1-naphthylamine with β-cyclodextrin has been developed as a fluorescent probe for the detection of Pd(2+) ions. researchgate.net The fluorescence of the probe is quenched in the presence of the metal ion, allowing for its quantification. researchgate.net Similarly, this compound could be functionalized or used in host-guest complexes to create sensors for various metal ions or other small molecules. researchgate.net
The sensing mechanism often involves a specific interaction between the probe and the analyte, leading to a change in the electronic state of the fluorophore and a corresponding change in the fluorescence emission. These changes can manifest as quenching (decrease in intensity), enhancement (increase in intensity), or a shift in the emission wavelength (solvatochromism). acs.org The design of such probes often involves creating a binding site for the target analyte that is electronically coupled to the naphthylamine fluorophore.
| Application Area | Probe Principle | Example (using related compounds) | Potential of this compound |
| Biological Membranes | Binds to hydrophobic regions, leading to fluorescence sigmaaldrich.cnnih.gov | N-phenyl-1-naphthylamine used to study lymphocyte activation nih.gov | Studying membrane properties with potentially modified hydrophobic interactions. |
| Surfactant Analysis | Fluorescence changes upon incorporation into micelles sigmaaldrich.cnsigmaaldrich.com | N-phenyl-1-naphthylamine for determining critical micelle concentration sigmaaldrich.com | Similar applications with potentially altered sensitivity. |
| Metal Ion Detection | Fluorescence quenching or enhancement upon ion binding researchgate.net | N-phenyl-1-naphthylamine/β-cyclodextrin complex for Pd(2+) detection researchgate.net | Development of selective probes for various metal ions. |
Environmental and Toxicological Considerations in Advanced Research
Environmental Fate and Transport Mechanisms
The environmental behavior of N-(p-Tolyl)-1-naphthylamine is influenced by a combination of its physical and chemical properties and its interactions with environmental compartments. Understanding these processes is crucial for predicting its persistence, mobility, and potential for exposure.
Biodegradation Pathways and Metabolites
The biodegradation of aromatic amines like 1-naphthylamine (B1663977), a structural component of this compound, has been a subject of research. While specific studies on the biodegradation of this compound are limited, research on analogous compounds provides insight into potential pathways. For instance, some bacteria are capable of degrading 1-naphthylamine, which is known to be harmful to aquatic life and humans. nih.govelifesciences.orgbiorxiv.org
One identified pathway for 1-naphthylamine degradation involves a dioxygenase system encoded by a five-gene cluster. nih.govelifesciences.org This process begins with the glutamylation of 1-naphthylamine, catalyzed by a glutamine synthetase-like enzyme (NpaA1). nih.govelifesciences.org The resulting γ-glutamylated 1-naphthylamine is then oxidized to 1,2-dihydroxynaphthalene. nih.govelifesciences.org This intermediate can subsequently enter the well-established naphthalene (B1677914) degradation pathway via catechol. nih.govelifesciences.org
Microorganisms in lake water have been shown to degrade N-phenyl-1-naphthylamine, a related compound, with a half-life of approximately 10 days. dtic.mil The degradation of this compound can be enhanced by the presence of an external carbon and energy source, such as yeast extract. dtic.mil The process can lead to the cleavage of the phenyl and/or naphthyl rings, resulting in the formation of carbon dioxide and a dihydroxy derivative. dtic.mil
It is important to note that the biodegradation of this compound itself may produce various metabolites. For example, oxidation reactions can form corresponding quinones or other oxidized derivatives, while reduction can yield corresponding amine derivatives.
Adsorption, Leaching, and Volatilization in Environmental Compartments
The mobility of this compound in the environment is governed by processes such as adsorption to soil and sediment, leaching into groundwater, and volatilization into the atmosphere. The octanol-water partition coefficient (log Kow) is a key parameter in predicting this behavior. For the related compound N-phenyl-1-naphthylamine, the measured log Kow is 4.2, suggesting a moderate potential for bioaccumulation. researchgate.netscbt.com
Due to its limited mineralization in soil, N-phenyl-1-naphthylamine is presumed to have the potential for geoaccumulation. scbt.com However, the likelihood of it infiltrating into groundwater is considered low. scbt.com Ionic azo dyes, which share some structural similarities, tend to adsorb to soil and sediment through ion-exchange processes due to their ionic nature. mst.dk Non-ionic dyes, on the other hand, exhibit very high partition coefficients. mst.dk
Hydrolysis is not expected to be a significant environmental fate process for 1-naphthylamine as it lacks functional groups that readily hydrolyze under typical environmental conditions. nih.gov
Ecotoxicological Impact on Aquatic and Terrestrial Organisms
The release of this compound and related compounds into the environment raises concerns about their potential effects on living organisms.
Acute and Chronic Toxicity Assessments
Ecotoxicity is typically assessed across different trophic levels, including primary producers (algae), primary consumers (invertebrates like Daphnia), and secondary consumers (fish). europa.eu Acute toxicity is measured by short-term exposure to determine the concentration that is lethal to 50% of the test organisms (LC50). europa.eu Chronic toxicity involves longer-term exposure to assess effects on reproduction, growth, and survival, often reported as No-Observed-Effect Concentration (NOEC) or Lowest-Observed-Effect Concentration (LOEC). europa.eu
N-phenyl-1-naphthylamine has demonstrated high acute toxicity to both fish and Daphnia. researchgate.net The 96-hour LC50 for rainbow trout and bluegill sunfish ranged from 0.44 to 0.82 mg/L. dtic.mil The 48-hour LC50 for Daphnia magna was between 0.30 and 0.68 mg/L. dtic.mil The lowest reported no-observed-effect concentration (NOEC) for this compound is 0.11 mg/L over 192 hours. researchgate.net Generally, substances with an L(E)C50 of ≤1 mg/L are considered hazardous to the aquatic environment. ilo.org
1-Naphthylamine is also recognized as being toxic to aquatic life with long-lasting effects. sigmaaldrich.comlobachemie.com
Interactive Data Table: Acute Toxicity of N-phenyl-1-naphthylamine
| Species | Exposure Duration | LC50/EC50 (mg/L) | Reference |
| Rainbow Trout | 96 hours | 0.44 - 0.82 | dtic.mil |
| Bluegill Sunfish | 96 hours | 0.44 - 0.82 | dtic.mil |
| Daphnia magna | 48 hours | 0.30 - 0.68 | dtic.mil |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). ilo.org A bioconcentration factor (BCF), determined experimentally, provides a more direct measure. ilo.org
For N-phenyl-1-naphthylamine, a measured log Kow of 4.2 indicates a moderate potential for bioaccumulation. researchgate.netscbt.com Studies with Daphnia and fish support this assessment. researchgate.netscbt.com However, the likelihood of secondary poisoning of higher trophic levels through the aquatic food chain is considered low due to the compound's metabolism and extensive excretion. researchgate.netscbt.com For 1-naphthylamine, the bioconcentration factor (BCF) in Cyprinus carpio (Carp) is 54, and the log Pow is 2.1, suggesting it is not readily biodegradable. westliberty.edu
Mammalian Toxicology and Health Risk Assessment
The potential health risks of this compound and its constituent parts to mammals, including humans, are a significant concern.
Exposure to 1-naphthylamine can occur through inhalation and skin absorption. nj.gov Acute exposure to high levels can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, characterized by headaches, fatigue, dizziness, and cyanosis. mst.dknj.gov Severe exposure can result in breathing difficulties, collapse, and even death. nj.gov Contact can also cause skin and eye irritation. nj.gov
There is evidence suggesting that 1-naphthylamine may cause genetic mutations. nj.gov A report indicated an excess of bladder cancer among workers who handled 1-naphthylamine, although this may have been due to contamination with 2-naphthylamine (B18577), a known human bladder carcinogen. nj.gov The carcinogenicity of aromatic amines can be species-specific. mst.dk For instance, 2-naphthylamine is a potent bladder carcinogen in dogs but not in rats or rabbits. mst.dk In experimental animals, aromatic amines have been shown to induce tumors in the liver, intestine, or urinary bladder. mst.dk
The handling of 1-naphthylamine requires extreme caution due to its potential health effects. nj.gov It is classified as harmful if swallowed and may cause cancer. lobachemie.com
Carcinogenic Potential and Mutagenicity Studies
The carcinogenic potential of this compound and related aromatic amines has been a subject of scientific investigation. Studies on analogous compounds provide significant insight into the potential risks. Research on N-phenyl-1-naphthylamine (PANA), a closely related chemical, has demonstrated its carcinogenicity in animal models. canada.ca When administered to male ICR mice through repeated subcutaneous injections, both technical and pure grades of PANA resulted in a high incidence of malignant tumors, particularly hemangiosarcomas. canada.ca This carcinogenic potency was found to be similar to that of its isomer, N-phenyl-2-naphthylamine (PBNA). canada.ca The findings suggest that metabolic activation pathways other than dephenylation may be responsible for the carcinogenicity of these compounds in mice. canada.ca
Interactive Table 1: Carcinogenicity Data for Related Naphthylamines Click on the headers to sort the data.
| Compound | Species | Route of Administration | Observed Effect | Reference |
| N-phenyl-1-naphthylamine (PANA) | Male ICR Mice | Subcutaneous injection | High percentage of malignant tumors (hemangiosarcoma) | canada.ca |
| N-phenyl-1-naphthylamine (PANA) | Male TA-1 Mice | Subcutaneous injection | Similar tumor induction results | canada.ca |
| 1-Naphthylamine | Humans (Workers) | Occupational | Reported excess of bladder cancer (possibly due to 2-Naphthylamine contamination) | canada.ca |
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound is limited in publicly available scientific literature. ssl-images-amazon.com However, studies on the broader class of aromatic amines and structurally similar compounds indicate potential for concern. censwpa.org Aromatic amines as a chemical group have been associated with reproductive and developmental toxicity. censwpa.orgimrpress.com
Investigations into related compounds provide the most relevant insights:
N-phenyl-1-naphthylamine: This compound was found to be mutagenic in rodents and demonstrated developmental toxicity in frog embryos, where it impaired the rate of development and increased the incidence of abnormal forms. tri-iso.com
N-phenyl-2-naphthylamine: Limited evidence from a study in rats suggested reproductive toxicity. When male rats fed the industrial-grade chemical were mated with healthy females, the resulting embryos perished at twice the rate of the control group. industrialchemicals.gov.au
General Aromatic Amines: In a screening study of an aromatic amine for a Canadian regulatory assessment, reduced live births and decreased viability were observed in the litters of rats at high doses. canada.cacanada.ca
These findings underscore the need for further research to specifically characterize the reproductive and developmental risk profile of this compound.
Interactive Table 2: Summary of Reproductive and Developmental Effects for Related Aromatic Amines Click on the headers to sort the data.
| Compound/Class | Species | Effect Observed | Reference |
| N-phenyl-1-naphthylamine | Frog | Impaired embryo development, increased abnormal forms | tri-iso.com |
| N-phenyl-2-naphthylamine | Rat | Increased embryo death | industrialchemicals.gov.au |
| Aromatic Amine (unspecified) | Rat | Reduced live births and viability at high doses | canada.cacanada.ca |
Mechanisms of Toxicity and Mode of Action
The toxicity of aromatic amines, including this compound, is primarily understood through their metabolic activation. As a general mechanism, these compounds are metabolized in the body, typically involving N-oxidation of the arylamine, to produce reactive electrophilic intermediates. imrpress.com These reactive metabolites can then covalently bind to macromolecules like DNA, forming DNA adducts. researchgate.net This process is considered a critical step in the initiation of chemical carcinogenesis. researchgate.netimrpress.com
A specific toxicological effect associated with the parent compound, 1-Naphthylamine, is the induction of methemoglobinemia. canada.ca This condition occurs when the iron within hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering the hemoglobin unable to transport oxygen effectively. canada.ca High-level exposure can lead to symptoms such as headache, dizziness, fatigue, and cyanosis (a blueish discoloration of the skin and lips), and in severe cases, can cause respiratory distress and death. canada.ca While this mechanism is established for 1-Naphthylamine, it represents a plausible mode of action for its derivatives as well. Studies on the related N-phenyl-1-naphthylamine in rats showed effects consistent with hematotoxicity, including a decrease in red blood cell counts and hemoglobin concentration. researchgate.netresearchgate.net
Regulatory Framework and Risk Management for this compound and Related Compounds
There is no specific occupational exposure limit for this compound established by the U.S. Occupational Safety and Health Administration (OSHA). However, its parent compound, 1-Naphthylamine, is regulated by OSHA. canada.ca For known or suspected carcinogens, the National Institute for Occupational Safety and Health (NIOSH) typically recommends that workplace exposures be limited to the "lowest feasible concentration". canada.ca
Several national and international bodies classify chemical hazards, which informs regulatory frameworks:
International Agency for Research on Cancer (IARC): This agency evaluates the carcinogenic risk of chemicals to humans, classifying them into groups based on the strength of evidence. tcichemicals.com Aromatic amines such as 2-Naphthylamine, benzidine, and ortho-toluidine are classified as known or probable human carcinogens. imrpress.com
National Toxicology Program (NTP): The NTP's Report on Carcinogens is a science-based public health document that identifies substances posing a cancer hazard.
Environmental Protection Agency (EPA): The EPA regulates chemicals under various statutes and lists 1-Naphthylamine as a hazardous substance. canada.ca
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH): In Europe, this regulation requires manufacturers and importers to gather information on the properties of their chemical substances and register the information in a central database. researchgate.net
Risk management for potentially hazardous aromatic amines involves measures such as enclosed operations, local exhaust ventilation, use of personal protective equipment, and establishing regulated work areas where the substance is handled. canada.ca
Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign methods for synthesizing N-(p-Tolyl)-1-naphthylamine is a key area of future research. Traditional methods often require harsh conditions or expensive catalysts. Modern synthetic chemistry is moving towards more sustainable practices.
A highly effective approach for synthesizing this compound is the Palladium-Catalyzed Buchwald-Hartwig Amination. This cross-coupling reaction utilizes a palladium catalyst to form the crucial carbon-nitrogen bond between 1-naphthylamine (B1663977) and a p-tolyl halide. Research is focused on optimizing this method by exploring different palladium catalysts, ligands, and reaction conditions to improve yields, reduce catalyst loading, and use more environmentally friendly solvents.
Another avenue of exploration is the development of metal-free synthetic routes. For instance, base-assisted, metal-free approaches using elemental sulfur are being investigated for the synthesis of related heterocyclic compounds, which could potentially be adapted for this compound synthesis. rsc.org These methods offer the advantage of avoiding heavy metal contamination in the final product.
The table below summarizes some of the key parameters and findings related to the synthesis of this compound and related compounds.
| Synthesis Method | Reactants | Catalyst System | Solvent | Key Advantages |
| Palladium-Catalyzed Buchwald-Hartwig Amination | 1-Naphthylamine, p-tolyl bromide | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) with triphenylphosphine (B44618) (PPh₃) | Toluene (B28343) | High regioselectivity, tolerance of diverse functional groups, scalability. |
| Classical Nucleophilic Aromatic Substitution | 1-Naphthylamine, p-tolyl chloride | None (Base-mediated) | Dimethyl sulfoxide (B87167) (DMSO) | Traditional and well-understood reaction pathway. |
| TiCl₄-mediated reaction | Aniline (B41778) derivatives, cyclic ethers | Titanium tetrachloride (TiCl₄) | Toluene | Effective for producing N-aryl azacycles. mdpi.com |
| B(C₆F₅)₃-mediated preparation | Arylamines, cyclic ethers | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Not specified | Tolerates a range of arylamines, including those with electron-donating and electron-withdrawing groups. mdpi.comnih.gov |
Exploration of this compound in Supramolecular Chemistry and Self-Assembly
The unique structure of this compound, with its planar naphthyl group and non-planar tolyl group, makes it an interesting building block for supramolecular chemistry. Its ability to form inclusion complexes and participate in self-assembly processes is a growing area of research.
One area of interest is the formation of inclusion complexes with host molecules like cyclodextrins. researchgate.net These complexes can alter the photophysical properties of this compound, leading to applications in fluorescent sensing. For example, the inclusion complex of N-phenyl-1-naphthylamine with β-cyclodextrin has been shown to act as a fluorescent probe for the detection of palladium ions. researchgate.net Similar studies with this compound could lead to the development of new sensors for various analytes.
The self-assembly of this compound derivatives into larger, ordered structures is another promising research direction. By modifying the structure of the molecule, for example, by introducing specific functional groups, it may be possible to control the self-assembly process to create novel materials with tailored properties for applications in electronics and photonics.
Advanced Computational Modeling for Predictive Material Design
Computational modeling plays a crucial role in understanding the structure-property relationships of molecules like this compound and in predicting the properties of new materials. Density Functional Theory (DFT) and other quantum chemical methods are being used to study the electronic structure, spectroscopic properties, and reactivity of this compound. researchgate.netacs.org
These computational studies can provide valuable insights into:
Molecular Geometry and Conformation: Predicting the most stable three-dimensional structure of the molecule. acs.org
Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its potential as a semiconductor. researchgate.net
Spectroscopic Properties: Simulating UV-Vis and NMR spectra to aid in experimental characterization. researchgate.net
Reaction Mechanisms: Elucidating the pathways of synthetic reactions to optimize conditions. acs.org
By combining computational predictions with experimental results, researchers can accelerate the design and discovery of new materials based on the this compound scaffold with desired optical, electronic, and chemical properties.
This compound in Advanced Catalysis and Reaction Engineering
Derivatives of this compound are being explored for their potential in advanced catalysis. The nitrogen atom in the amine group can act as a coordination site for metal catalysts, and the bulky aromatic groups can influence the steric and electronic environment around the catalytic center.
One significant application is in the development of late transition metal catalysts for olefin polymerization. mdpi.com For example, α-diimine nickel and palladium catalysts bearing bulky 8-arylnaphthyl substituents, which are structurally related to this compound, have shown promise in producing polyethylene (B3416737) with specific branching densities. mdpi.com The steric hindrance provided by the tolyl and naphthyl groups can influence the catalytic activity and the properties of the resulting polymer. mdpi.com
Future research will likely focus on synthesizing new ligands derived from this compound and evaluating their performance in a variety of catalytic reactions, including cross-coupling reactions, hydrogenation, and polymerization. Reaction engineering studies will also be important for optimizing the performance of these catalysts on a larger scale.
Biomedical Applications of this compound Derivatives
While research is still in its early stages, derivatives of this compound are being investigated for potential biomedical applications. The core structure can be modified to create new molecules with specific biological activities.
For instance, heterocyclic compounds containing the N-(p-Tolyl) moiety have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. mdpi.com Some benzo[g]indole derivatives have shown significant cytotoxicity and selectivity, suggesting their potential as anticancer agents. mdpi.com
Furthermore, nitrochromene derivatives, which can be synthesized from precursors related to this compound, have demonstrated potential as antileishmanial therapeutics. nih.gov These compounds have been shown to have inhibitory effects against Leishmania parasites. nih.gov
It is important to note that this research is preliminary, and extensive further studies are required to establish the safety and efficacy of any this compound derivatives for medical use.
Interdisciplinary Research Integrating this compound with Nanotechnology and Biotechnology
The integration of this compound with nanotechnology and biotechnology opens up exciting new avenues for research and application.
In nanotechnology, this compound and its derivatives could be used as building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemscene.com Its semiconducting properties make it a candidate for use in hole-transporting layers in these devices. ep2-bayreuth.de
In the realm of biotechnology, fluorescent derivatives of this compound could be developed as probes for bioimaging and sensing applications. a2bchem.com The ability to functionalize the molecule allows for the attachment of targeting moieties that can direct the probe to specific cells or biomolecules.
The development of covalent organic frameworks (COFs) and polymers incorporating this compound is another promising area. researchgate.net These materials could be designed to have specific porosities and functionalities for applications in gas storage, separation, and sensing. researchgate.net
Conclusion
Summary of Key Research Advancements on N-(p-Tolyl)-1-naphthylamine
Research into this compound has yielded significant progress, particularly in the realms of materials science and synthetic chemistry. As a building block, it has been instrumental in the synthesis of advanced materials with tailored properties.
Organic Electronics: A primary area of advancement is its use as a precursor for hole-transporting materials (HTMs) in organic electronic devices like perovskite solar cells (PSCs). nih.govrsc.org While not typically used as the primary HTM itself, its structural motif is integral to more complex diarylamine and triarylamine-based HTMs. researchgate.netrsc.org These materials are prized for their hole conductivity and suitable energy level alignment with perovskite layers. researchgate.net The development of such HTMs is a critical step towards replacing expensive and less stable materials like spiro-OMeTAD, thereby paving the way for more commercially viable and durable PSCs. nih.govrsc.org
Polymer Chemistry and Photocatalysis: The compound serves as a monomer for the synthesis of poly(1-naphthylamine) (PNA), a polymer with interesting electrochemical and photocatalytic properties. Nanoparticles of PNA have demonstrated potential as photocatalysts for the degradation of hazardous organic dyes, highlighting an important application in environmental remediation.
Fluorescent Probes: N-aryl-naphthylamines, including the related compound N-phenyl-1-naphthylamine (NPN), are well-established fluorescent probes. scbt.comnih.gov Their fluorescence characteristics are sensitive to the polarity of their microenvironment, making them useful for studying biological membranes and the interactions of molecules with cell surfaces. nih.govnih.gov
Synthetic Methodologies: Advances in synthetic organic chemistry, particularly the palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann coupling reactions, have revolutionized the synthesis of diarylamines like this compound. wikipedia.orgrsc.orgbeilstein-journals.org These methods offer milder conditions and broader substrate scope compared to older techniques, facilitating the efficient construction of the crucial C-N bond. wikipedia.orgorganic-chemistry.org
Outstanding Challenges and Opportunities in this compound Research
Despite the progress, several challenges and corresponding opportunities remain in the research and application of this compound and its derivatives.
| Challenge | Opportunity | Relevant Field(s) |
| Limited Performance in Devices | Design of new derivatives with optimized electronic properties (e.g., higher hole mobility, tailored energy levels) to improve device efficiency and stability. rsc.org | Organic Electronics, Materials Science |
| Synthesis Efficiency and Cost | Development of more sustainable and cost-effective synthetic routes, potentially using earth-abundant metal catalysts or catalyst-free methods. rsc.orgacs.org | Green Chemistry, Organic Synthesis |
| Understanding Structure-Property Relationships | In-depth computational and experimental studies to precisely correlate molecular structure with functional properties like charge transport and fluorescence. rsc.org | Physical Chemistry, Computational Chemistry |
| Biocompatibility and Degradation | Investigation into the biodegradation pathways and environmental fate of naphthylamine derivatives to ensure safe and sustainable application. Recent studies on 1-naphthylamine (B1663977) degradation pathways provide a starting point. nih.gov | Environmental Science, Toxicology |
| Processability and Stability | For materials applications, improving the solubility and thermal stability of polymers and molecular glasses derived from this compound is crucial for large-scale, low-cost fabrication techniques. rsc.orgmdpi.com | Polymer Chemistry, Materials Engineering |
A significant opportunity lies in the rational design of new molecules based on the this compound scaffold. By strategically modifying substituents on both the tolyl and naphthyl rings, researchers can fine-tune the compound's electronic and steric properties. This could lead to the development of next-generation HTMs that overcome the limitations of current materials, such as low carrier mobility and high trap density. rsc.org Furthermore, exploring its potential in asymmetric catalysis, where chiral amines are highly valued, could open new avenues for this compound.
Broader Implications for Related N-Aryl Amine Chemistry
The research on this compound has broader implications for the entire class of N-aryl amines, which are ubiquitous in pharmaceuticals, functional materials, and agrochemicals. rsc.org
Foundation for Complex Material Design: Diarylamines are fundamental structural units in a vast array of functional organic materials. rsc.org The insights gained from studying this compound—regarding its synthesis, electronic structure, and stability—provide a valuable knowledge base for designing more complex triarylamines and polymeric systems for applications in OLEDs, OFETs, and solar cells. researchgate.netacs.org
Advancing Synthetic Protocols: The drive to synthesize this compound and its analogs efficiently has contributed to the refinement of powerful cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orgbeilstein-journals.org These methods are now standard tools in organic synthesis for creating a wide variety of C-N bonds, impacting fields from drug discovery to materials science. beilstein-journals.org
Informing Biological and Environmental Studies: Understanding the behavior of this compound as a fluorescent probe and its biodegradation provides a model for studying other polycyclic aromatic amines. nih.govnih.gov This is crucial for assessing the environmental impact and potential biological activity of this important class of chemicals. The study of its isomers, for instance, has shown that the position of the amino group significantly impacts biological properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(p-Tolyl)-1-naphthylamine, and how can reaction yields be optimized?
- Methodology : A common route involves condensation of 1-naphthylamine with p-toluidine using oxalyl chloride in dioxane under reflux, yielding 14% product after purification . To optimize yields:
-
Catalyst screening : Pyridine has been used as a catalyst in analogous amine syntheses to enhance reactivity .
-
Solvent effects : Polar aprotic solvents (e.g., DMSO) or coordinating solvents (e.g., methanol) may improve reaction efficiency .
-
Temperature control : Reflux conditions (e.g., 80–100°C) are typical, but microwave-assisted synthesis could reduce time and improve yield.
Synthetic Route Reagents/Conditions Yield Reference Oxalyl chloride 1-naphthylamine, p-toluidine, dioxane, reflux 14% Schiff base formation Aldehyde + amine in methanol, reflux 21–80% (analogous compounds)
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Structural confirmation :
- ¹H-NMR : Aromatic proton signals in the range of δ 6.8–8.5 ppm, with distinct splitting patterns for naphthyl and p-tolyl groups .
- FT-IR : N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm secondary amine formation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Hazard mitigation :
- Use fume hoods and PPE (gloves, lab coats) due to potential respiratory and skin irritation .
- Avoid contact with strong acids/bases, which may generate hazardous salts or gases .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in coordination complexes?
- Approach :
- DFT calculations : Model electron density distribution to identify nucleophilic/electrophilic sites for metal-ligand bonding .
- Molecular docking : Predict binding affinity with transition metals (e.g., Cu²⁺, Pd⁰) for catalytic applications .
Q. What strategies resolve discrepancies in reported synthetic yields of this compound derivatives?
- Root cause analysis :
- Impurity interference : Byproducts from incomplete condensation or oxidation may reduce yields. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical .
- Reagent stoichiometry : Excess oxalyl chloride (2–3 eq.) ensures complete activation of the amine .
Q. How does the electronic structure of this compound influence its efficacy as a ligand in transition metal catalysis?
- Steric/electronic effects :
- The electron-donating p-tolyl group enhances metal coordination, while the naphthyl moiety provides steric bulk to stabilize reactive intermediates .
- Comparative studies with N-phenyl-1-naphthylamine show altered catalytic activity due to methyl group effects .
Q. What are the challenges in chromatographic separation of regioisomeric derivatives of this compound?
- Analytical hurdles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
